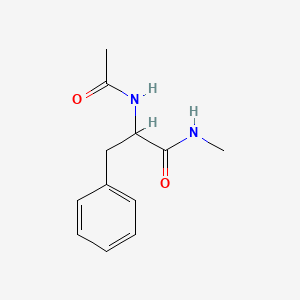

2-acetamido-N-methyl-3-phenylpropanamide

Description

Contextualization within Amide Chemistry and Phenylalanine Derivatives

2-Acetamido-N-methyl-3-phenylpropanamide is fundamentally an amide and a derivative of the amino acid phenylalanine. The amide bond is one of the most important functional groups in chemistry and biology, forming the backbone of peptides and proteins. The chemical modification of amino acids, such as phenylalanine, has led to the development of a vast number of compounds with tailored properties and functions. nih.gov

Phenylalanine itself is a nonpolar amino acid with a hydrophobic benzyl (B1604629) side chain. nih.gov It serves as a precursor for the synthesis of flavonoids and lignans (B1203133) in plants. researchgate.net In the realm of materials science, chemically modified phenylalanine has been used to create a variety of low-molecular-weight gelators. nih.gov Furthermore, phenylalanine derivatives are recognized as important small molecules for controlling virulence factors in several bacteria. nih.gov The presence of N-acyl aromatic amino acids, including N-acetyl-L-phenylalanine, has been noted in biological systems, sometimes in connection with metabolic disorders like phenylketonuria. frontiersin.org

The structure of this compound, with its acetylated amino group and N-methylated amide, is a clear example of how the fundamental phenylalanine scaffold can be chemically modified to create novel structures for scientific investigation.

Significance of N-Methylated Peptidomimetics and Amino Acid Derivatives in Academic Inquiry

The N-methylation of peptides and amino acid derivatives is a critical strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov N-methylation, the substitution of an amide proton with a methyl group, is a key modification in the design of peptidomimetics. nih.gov

This modification can lead to several advantageous properties:

Improved Metabolic Stability: N-methylation can protect the peptide backbone from cleavage by proteases, thus increasing the compound's half-life in the body.

Enhanced Membrane Permeability: The introduction of a methyl group can increase the lipophilicity of a peptide, which may improve its ability to cross cell membranes. nih.gov

Conformational Control: N-methylation restricts the conformational flexibility of the peptide backbone, which can help in locking the molecule into its bioactive conformation and can lead to increased receptor selectivity.

The study of N-methylated amino acids and peptides is a vibrant area of research, with scientists exploring their synthesis, conformational properties, and biological activities. These compounds have shown potential as enzyme inhibitors, receptor antagonists and agonists, and as building blocks in combinatorial chemistry for the discovery of new drug candidates. iucr.org

Historical Development of Research on Related N-Methylated Amides and Peptidomimetics

The interest in N-methylated amides and peptidomimetics has a rich history, spurred by the discovery of naturally occurring N-methylated peptides with potent biological activities. A prime example is Cyclosporin A, a cyclic peptide with multiple N-methylated residues that is widely used as an immunosuppressant. The success of Cyclosporin A highlighted the potential of N-methylation to overcome some of the major limitations of peptide-based drugs, such as poor oral bioavailability and rapid degradation.

Early research focused on developing synthetic methods to introduce N-methylation into peptides. These methods needed to be efficient and compatible with the other functional groups present in amino acids. Over the years, a variety of techniques have been developed for the synthesis of N-methylated amino acids and their incorporation into peptide chains, both in solution and on solid-phase supports. These advancements have made it easier for researchers to systematically study the effects of N-methylation on the properties of peptides.

The development of new synthetic methodologies has been paralleled by an increasing understanding of the structural and conformational effects of N-methylation. Spectroscopic techniques, such as NMR, and computational modeling have been instrumental in elucidating how N-methylation influences the three-dimensional structure of peptides and their interactions with biological targets.

Overview of Key Academic Research Trajectories for this compound

While specific academic research focusing directly on this compound is not prominent in the available scientific literature, the research trajectories for closely related N-methylated phenylalanine derivatives can be inferred. The commercial availability of (2S)-2-acetamido-N-methyl-3-phenylpropanamide, under CAS number 17186-60-6, suggests its use as a building block or a reference compound in various research settings.

The primary research interest in a compound like this would likely fall into the following areas:

Medicinal Chemistry and Drug Discovery: As a modified amino acid derivative, it could be explored as a component of larger peptidomimetic structures. Research would likely focus on incorporating it into peptide sequences to study the effects of N-acetylation and N-methylation on biological activity, stability, and conformation. Studies on related N-methylated peptides have shown that such modifications can modulate therapeutic properties, including antimicrobial activity and enzymatic stability. nih.gov

Structural Biology and Conformational Analysis: The compound could be used in structural studies to understand how the combination of N-acetylation and N-methylation at the amide bond influences the local conformation of a phenylalanine residue. Such studies are crucial for the rational design of peptidomimetics with desired three-dimensional structures.

Synthetic Methodology: The synthesis of this compound itself could be a subject of study, with the aim of developing efficient and stereoselective methods for the preparation of N-acetylated and N-methylated amino acid amides. The potential for racemization during the synthesis of such compounds is a known challenge that researchers often address. nih.govmdpi.com

In essence, while this compound may not be the primary subject of extensive research, its chemical features make it a relevant molecule within the broader and highly active fields of peptidomimetic design and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSJVFEMKHRDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Acetamido N Methyl 3 Phenylpropanamide and Its Stereoisomers

Stereoselective Synthesis of 2-Acetamido-N-methyl-3-phenylpropanamide

The creation of the chiral center in this compound with a specific stereochemistry is a critical aspect of its synthesis. Various methods have been developed to achieve high stereoselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct a stereoselective transformation. google.com For the synthesis of α-substituted amino acid derivatives, oxazolidinones (Evans auxiliaries) and pseudoephedrine-based auxiliaries are commonly employed. google.comresearchgate.net

Evans Oxazolidinone Auxiliaries:

Developed by David A. Evans, these auxiliaries are typically derived from amino alcohols, which can be prepared from amino acids like phenylalanine. nih.govsigmaaldrich.com The synthesis involves the acylation of the oxazolidinone, followed by deprotonation to form a chiral enolate. google.comsigmaaldrich.com This enolate then reacts with an electrophile, such as an alkyl halide, with high diastereoselectivity due to the steric hindrance imposed by the substituents on the auxiliary. google.com For the synthesis of a phenylalanine derivative, an N-acyl oxazolidinone derived from phenylalanine can be used to introduce the desired stereochemistry at the alpha-carbon. nih.gov After the stereoselective alkylation, the auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, alcohol, or amide. sigmaaldrich.com

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Precursor | Typical Reactions | Removal Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Amino alcohols (e.g., from Phenylalanine, Valine) | Aldol (B89426) reactions, Alkylation reactions | Hydrolysis (acidic or basic), Reduction (e.g., LiBH4) |

This table provides a summary of common chiral auxiliaries used in asymmetric synthesis.

Pseudoephedrine as a Chiral Auxiliary:

Both enantiomers of pseudoephedrine can serve as effective chiral auxiliaries. google.com They are typically acylated to form amides. The α-proton of the resulting carbonyl compound can be selectively removed by a non-nucleophilic base to generate an enolate. google.com The subsequent reaction of this enolate, for instance with an alkyl halide, proceeds with high diastereoselectivity, controlled by the stereogenic centers of the pseudoephedrine moiety. google.com The auxiliary can then be removed by cleavage of the amide bond. google.com A related auxiliary, pseudoephenamine, has been shown to be a versatile alternative, sometimes offering superior stereocontrol, especially in the formation of quaternary carbon centers. nih.govgoogleapis.com

Asymmetric Catalysis in the Formation of the Stereogenic Center

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. prepchem.com Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful strategy for establishing stereocenters. nih.govprepchem.com

Rhodium-Catalyzed Asymmetric Hydrogenation:

The enantioselective hydrogenation of prochiral enamides is a well-established and powerful method for the synthesis of chiral amino acids and their derivatives. nih.govasianpubs.org Chiral rhodium catalysts, typically complexed with chiral phosphine (B1218219) ligands, can achieve high enantioselectivities in the reduction of the carbon-carbon double bond of an enamide precursor. nih.govasianpubs.org For the synthesis of a phenylalanine derivative, a suitable enamide substrate would be hydrogenated to create the stereogenic center at the alpha-position with high fidelity. The choice of the chiral ligand is crucial for achieving high enantiomeric excess.

Iridium-Catalyzed Asymmetric Hydrogenation:

Iridium catalysts have also proven to be highly effective for the asymmetric hydrogenation of various prochiral olefins, including cyclic enamides. frontiersin.org In some cases, iridium-based catalysts can outperform traditional rhodium and ruthenium systems. frontiersin.org The MaxPHOX-Ir catalyst system, for instance, has demonstrated excellent selectivity in the reduction of cyclic enamides. frontiersin.org

Nickel-Catalyzed Asymmetric Hydrogenation:

In recent years, the use of more earth-abundant metals like nickel in asymmetric catalysis has gained significant attention. nih.gov Nickel-catalyzed asymmetric hydrogenation of substrates like α-benzamidocinnamic acid esters has been shown to produce methylsulfonyl-substituted phenylalanine derivatives with high yields and enantioselectivities. uniroma1.it

Table 2: Examples of Asymmetric Catalytic Hydrogenation for Amino Acid Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Rhodium-phosphine complexes | Enamides | α-Amino acid derivatives | High enantioselectivity, well-established method nih.govasianpubs.org |

| Iridium-MaxPHOX complexes | Cyclic Enamides | Chiral amines | High selectivity, effective for challenging substrates frontiersin.org |

This table summarizes different asymmetric hydrogenation methods for synthesizing chiral amino acid derivatives.

Enantioselective Synthesis via Phenylalanine Precursors

Utilizing the inherent chirality of natural amino acids like L-phenylalanine is a common and efficient strategy for the synthesis of chiral derivatives.

Starting from L-Phenylalanine:

L-phenylalanine can be converted to its corresponding N-acetyl derivative, N-acetyl-L-phenylalanine, through acetylation. google.comnist.gov This can be achieved using reagents like acetic anhydride (B1165640). nist.gov The resulting N-acetyl-L-phenylalanine can then be further modified. For instance, enzymatic methods can be employed for the stereoselective synthesis of N-methyl-L-phenylalanine from phenylpyruvic acid and methylamine (B109427), utilizing enzymes like N-methyl-L-amino acid dehydrogenase. researchgate.net This enzymatic approach offers high enantiomeric purity. researchgate.net

Another approach involves the chemical modification of N-acetyl-L-phenylalanine. For example, it can be converted to its methyl ester, N-acetyl-L-phenylalanine methyl ester, which can then be subjected to further reactions. sigmaaldrich.comnih.gov The direct N-methylation of an N-acetylated phenylalanine derivative presents a synthetic challenge due to the potential for racemization and side reactions.

Convergent and Divergent Synthetic Routes

The assembly of the final this compound molecule can be approached through either convergent or divergent strategies, involving key amidation and N-methylation steps, as well as the synthesis of necessary precursors through functional group interconversions.

Amidation Reactions and N-Methylation Strategies

Amidation:

The formation of the amide bond is a crucial step. This can be achieved by coupling an activated carboxylic acid derivative with an amine. In the context of synthesizing the target molecule, N-acetyl-N-methyl-phenylalanine would be activated and then reacted with methylamine. However, the activation of N-acetylated amino acids can be prone to racemization, especially when using certain coupling reagents and bases. google.com A study on the amidation of N-acetyl-l-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) highlighted the potential for racemization and explored conditions to minimize it, such as the use of pyridine (B92270) as a base. google.com

N-Methylation:

The introduction of the N-methyl group can be a challenging step. Direct methylation of a secondary amide can be difficult. A common strategy for synthesizing N-methyl amino acids involves the formation of an oxazolidinone intermediate from the corresponding N-protected amino acid and formaldehyde, followed by reductive cleavage. nih.gov For instance, an Fmoc-protected amino acid can be reacted with paraformaldehyde to form an oxazolidinone, which is then reduced using triethylsilane and trifluoroacetic acid to yield the N-methylated amino acid. nih.gov

Another approach for N-methylation is through the Fukuyama amine synthesis, which involves the use of a 2-nitrobenzenesulfonamide (B48108) protecting group that can be alkylated and subsequently removed under mild conditions. asianpubs.org

Functional Group Interconversions for Precursor Synthesis

The synthesis of the required precursors for the final coupling steps often involves various functional group interconversions. This can include the protection and deprotection of functional groups, as well as the conversion of one functional group to another.

For example, starting from L-phenylalanine, the carboxylic acid group can be esterified to prevent its participation in undesired side reactions during subsequent steps. google.com The amino group can be protected with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) to allow for selective modifications at other parts of the molecule. nih.gov

The synthesis of precursors for asymmetric catalysis, such as enamides, often starts from corresponding ketones or aldehydes. These carbonyl compounds can be synthesized through various standard organic transformations.

Solid-Phase Synthesis Techniques for this compound Analogs

Solid-Phase Peptide Synthesis (SPPS) offers a powerful platform for the efficient assembly of peptide-like molecules, including analogs of this compound. This technique involves covalently attaching the initial building block to an insoluble polymer resin and sequentially adding subsequent units, with excess reagents and byproducts being washed away after each step. However, the synthesis of N-methylated peptides presents unique challenges. nih.gov

The coupling of an incoming N-methylated amino acid to a resin-bound N-methylated amino acid is often inefficient and results in low yields. nih.gov This is primarily due to the increased steric hindrance around the nitrogen atom. To overcome this, specialized and highly reactive coupling reagents are necessary. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or combinations like PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise in facilitating these difficult couplings. nih.gov

Furthermore, several side reactions can occur during the synthesis and cleavage of N-methylated peptides from the solid support. During the final cleavage step, which typically uses strong acids like trifluoroacetic acid (TFA), peptides containing an acetylated N-terminal N-methylamino acid can be susceptible to the loss of this terminal group. nih.gov Other acid-catalyzed side reactions include the fragmentation of the peptide backbone between consecutive N-methylated residues and the formation of diketopiperazines. nih.gov The duration of the cleavage step is a critical parameter that must be optimized to minimize these degradation pathways. nih.gov

The choice of SPPS protocol can also influence the efficiency and outcome of the synthesis. Different methods, such as microwave-assisted SPPS, can be employed to enhance reaction rates and yields.

Table 1: Comparison of Representative Solid-Phase Synthesis Protocols

| Protocol Feature | Manual "Tea Bag" Synthesis ejbiotechnology.info | Automated Microwave Synthesis ejbiotechnology.info |

|---|---|---|

| Description | Multiple peptide-resins are synthesized in parallel in individual porous polypropylene (B1209903) bags. ejbiotechnology.info | Synthesis is performed in a microwave reactor to accelerate coupling and deprotection steps. ejbiotechnology.info |

| Coupling Conditions | TBTU/DIPEA in DMF | DIC/OxymaPure® in DMF at 90°C ejbiotechnology.info |

| Deprotection | 20% piperidine (B6355638) in DMF ejbiotechnology.info | 20% piperidine in DMF at 90°C ejbiotechnology.info |

| Advantages | Cost-effective for synthesizing many peptides simultaneously. ejbiotechnology.info | Significantly faster synthesis times. ejbiotechnology.info |

| Disadvantages | Longer reaction times. ejbiotechnology.info | Requires specialized equipment. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to amide bond formation is a key focus of modern process development, aiming to reduce waste and the use of hazardous materials. walisongo.ac.id The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified amide formation that avoids reagents with poor atom economy as a top research priority. walisongo.ac.id

A major goal in green synthesis is the reduction of solvent use, as solvents contribute significantly to the total mass of waste in a chemical process. While truly solvent-free reactions for complex amide synthesis are challenging, significant improvements can be made by choosing more environmentally benign solvents and developing processes that minimize their volume. For instance, in the synthesis of a related compound, N-benzyl-3-phenylpropanamide, a method using catalytic boric acid in toluene (B28343) was evaluated. walisongo.ac.id While this method requires heating, it offers the advantage that the product precipitates upon cooling, simplifying the workup process and reducing the need for large volumes of extraction solvents. walisongo.ac.id This contrasts with traditional methods that often rely on chlorinated solvents like dichloromethane (B109758) for the reaction and extensive aqueous and organic solvents for workup and purification. walisongo.ac.id

Two key metrics for evaluating the "greenness" of a synthetic route are Atom Economy (AE) and the Environmental Factor (E-Factor).

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.netprimescholars.com An ideal reaction, such as an addition reaction, would have an AE of 100%. researchgate.net

E-Factor is a practical metric that quantifies the amount of waste produced relative to the amount of product obtained (kg of waste per kg of product). semanticscholar.org It accounts for all waste, including reagents, solvent losses, and reaction byproducts. semanticscholar.org The pharmaceutical industry typically has very high E-factors, often ranging from 25 to over 100. semanticscholar.orgrsc.org

A study comparing three different methods for synthesizing N-benzyl-3-phenylpropanamide highlights the impact of reaction choice on these metrics. walisongo.ac.id The traditional method using an acid chloride (generated from oxalyl chloride) has a high theoretical atom economy but suffers in practice due to the generation of byproducts and the need for purification. walisongo.ac.id Coupling reagents like HATU are effective but have very poor atom economy by nature. walisongo.ac.id A catalytic method using boric acid, which generates only water as a byproduct, is far superior in terms of both atom economy and E-factor. walisongo.ac.id

Table 2: Green Chemistry Metrics for the Synthesis of N-benzyl-3-phenylpropanamide walisongo.ac.id

| Synthetic Route | Atom Economy (AE) | Reaction Mass Efficiency (RME) | Process Mass Intensity (PMI) |

|---|---|---|---|

| Oxalyl Chloride | 85% | 37% | 206 |

| HATU | 39% | 34% | 129 |

| Boric Acid | 93% | 71% | 89 |

Data is representative of a laboratory-scale synthesis of an analogous compound and serves for comparative purposes.

As shown in the table, the boric acid-catalyzed route is the most efficient from a green chemistry perspective, with the highest atom economy and the lowest Process Mass Intensity (PMI), a metric that represents the total mass used in a process to produce a given mass of product. walisongo.ac.id

Table 3: Typical E-Factors Across Chemical Industries semanticscholar.orgrsc.org

| Industry Segment | Annual Product Tonnage | E-Factor (kg waste / kg product) |

|---|---|---|

| Petrochemicals | 1,000,000 - 100,000,000 | ~ 0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | <1 - 5 |

| Fine Chemicals | 100 - 10,000 | 5 - >50 |

| Pharmaceuticals | 10 - 1,000 | 25 - >100 |

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning the synthesis of a complex molecule like this compound from the milligram or gram scale of a research laboratory to kilogram-scale production presents significant challenges. nedp.comnuvisan.com This process requires a collaborative approach between medicinal chemists and chemical engineers to develop a robust, safe, and efficient manufacturing process. nedp.com

Key considerations in process chemistry and scale-up include:

Route Scouting and Optimization: The initial synthetic route used for discovery is often not suitable for large-scale production. nuvisan.com Process chemists must explore alternative routes that use cheaper, safer, and more readily available starting materials. Reaction conditions (e.g., temperature, concentration, reaction time) must be rigorously optimized to maximize yield and minimize side reactions. nih.gov For example, a reaction that gives a 61% yield at a 30-gram scale might only yield 35% at a 70-gram scale due to unforeseen side reactions or mass transfer limitations. nih.gov

Impurity Profile and Purification: Impurities that are minor and easily removed at a small scale can become major issues in production. nedp.com The impurity profile must be thoroughly characterized, and a scalable purification method, such as recrystallization rather than chromatography, must be developed. nuvisan.com

Safety and Hazard Evaluation: Reagents that are manageable in a lab fume hood, such as oxalyl chloride or pyrophoric substances, may be too hazardous for large-scale reactors. nuvisan.comgoogle.com A thorough hazard evaluation is crucial to identify and mitigate risks associated with thermal runaway, gas evolution, or toxic byproducts. nedp.com

Reactor and Equipment Suitability: The process must be adapted to the available equipment. Chemical reactors have specific temperature and pressure limits (-65°C to 200°C and up to 100 bar for some specialized reactions) that constrain the viable reaction conditions. nedp.comnuvisan.com The efficiency of mixing and heat transfer changes dramatically with scale, which can affect reaction outcomes. nih.gov

Solid-State Chemistry: For the final product, controlling the solid form is critical. This involves polymorph screening and developing a robust crystallization process to ensure consistent particle size, purity, and stability of the Active Pharmaceutical Ingredient (API). nedp.com

The successful scale-up of this compound would require a dedicated process chemistry campaign to address these factors, ensuring the final manufacturing process is not only high-yielding but also safe, cost-effective, and environmentally responsible. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-benzyl-3-phenylpropanamide |

| Toluene |

| Dichloromethane |

| Trifluoroacetic acid (TFA) |

| (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) |

| PyBOP |

| 1-hydroxy-7-azabenzotriazole (HOAt) |

| N,N'-diisopropylcarbodiimide (DIC) |

| OxymaPure |

| N,N-dimethylformamide (DMF) |

| Piperidine |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |

| N,N-diisopropylethylamine (DIPEA) |

| Boric acid |

| Oxalyl chloride |

Elucidation of Stereochemical Configuration and Conformational Analysis of 2 Acetamido N Methyl 3 Phenylpropanamide

Advanced Spectroscopic Techniques for Absolute Stereochemistry Determination

The determination of the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. Advanced spectroscopic methods, particularly those based on chiroptical phenomena, provide powerful non-destructive means to assign the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exquisitely sensitive to the stereochemical arrangement of atoms. The VCD spectrum provides a unique fingerprint of a molecule's absolute configuration.

For a molecule like 2-acetamido-N-methyl-3-phenylpropanamide, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to its various vibrational modes. For instance, the amide I and II bands, which arise from C=O stretching and N-H bending vibrations, respectively, are particularly sensitive to the local conformation and hydrogen bonding patterns, and thus provide rich stereochemical information.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the VCD spectra for a given enantiomer. By comparing the experimentally measured VCD spectrum with the calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration can be unambiguously determined. Studies on similar dipeptides, such as N-acetyl-L-alanine N'-methylamide, have demonstrated the power of VCD in conjunction with DFT calculations to elucidate conformational preferences and the influence of solvent on the peptide backbone. capes.gov.brnih.gov The large changes in the amide I region in different solvents, for example, can be reproduced by theoretical models, highlighting the technique's sensitivity to subtle conformational shifts. capes.gov.br

Electronic Circular Dichroism (ECD) spectroscopy is another critical chiroptical technique that probes the stereochemistry of a molecule by measuring the differential absorption of circularly polarized ultraviolet and visible light. The presence of a chromophore, a light-absorbing functional group, is essential for ECD. In this compound, the phenyl ring of the phenylalanine residue acts as the primary chromophore.

The near-ultraviolet ECD spectrum of phenylalanine and its derivatives is characterized by transitions of the benzene (B151609) ring, which are made optically active by the chiral center. acs.orgnih.gov The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the phenyl group relative to the chiral carbon. Analysis of the vibrational fine structure within the electronic transitions can provide further detailed conformational information. acs.org Similar to VCD, the comparison of experimental ECD spectra with quantum-mechanically calculated spectra for different stereoisomers allows for the assignment of the absolute configuration.

The chiroptical properties of this compound, as measured by VCD and ECD, are intrinsically linked to its stereochemistry. The sign and intensity of the observed signals are a direct consequence of the molecule's three-dimensional structure, including both its absolute configuration and its predominant conformations in solution.

For example, the rotational strengths of the amide modes in the VCD spectrum are a function of the dihedral angles (φ and ψ) of the peptide backbone. capes.gov.br Therefore, VCD can not only determine the absolute configuration but also provide insights into the secondary structure elements. Similarly, the ECD spectrum is sensitive to the orientation of the phenyl side chain, which is influenced by steric and electronic interactions within the molecule. The correlation of these chiroptical properties with the molecular structure is often complex, necessitating the use of computational modeling to aid in the interpretation of the spectra and to establish a reliable stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating the conformational dynamics of molecules in solution. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the conformational equilibria can be constructed.

Two-dimensional (2D) NMR techniques are particularly powerful for unraveling the complex spin systems found in molecules like this compound.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds (J-coupling). libretexts.orgwikipedia.org For the target molecule, a COSY spectrum would reveal correlations between the N-H protons and the adjacent Cα-H, as well as between the Cα-H and the Cβ-H protons of the phenylalanine residue. This allows for the assignment of the proton signals within the spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, irrespective of whether they are connected by chemical bonds. libretexts.orgwikipedia.org The intensity of the NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons. This provides crucial distance constraints that can be used to define the three-dimensional structure and conformational preferences of the molecule. For instance, NOEs between the N-methyl protons and protons on the phenylalanine backbone or side chain would define the orientation around the amide bond.

The following table summarizes the expected key proton chemical shifts for a closely related compound, N-acetyl-L-phenylalanyl methyl amide, which can serve as a reference for this compound. hepvs.ch

| Proton | Chemical Shift (ppm) in DMSO-d6 |

| Amide N-H | 8.10 |

| Phenyl H | 7.13 - 7.30 |

| Cα-H | 4.40 |

| Cβ-H | 2.72, 2.95 |

| N-Methyl H | 2.56 |

| Acetyl H | 1.75 |

Data based on N-acetyl-L-phenylalanyl methyl amide. hepvs.ch

Molecules in solution often exist as a dynamic equilibrium of multiple conformers. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study these conformational equilibria. nih.gov By recording NMR spectra at different temperatures, changes in the chemical shifts, coupling constants, and the relative populations of different conformers can be observed.

For this compound, VT-NMR could be used to study the rotational barrier around the amide bond, leading to distinct conformers (e.g., cis and trans isomers). As the temperature is changed, the rate of interconversion between these conformers may become slow or fast on the NMR timescale, leading to either distinct sets of signals for each conformer or averaged signals. Analysis of the temperature dependence of the NMR spectra can provide thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

The following table illustrates the kind of data that can be obtained from VT-NMR studies, showing the temperature-dependent chemical shifts of metabolites in a biological sample as an example of the principle. nih.gov

| Metabolite | Temperature Coefficient (ppb/K) |

| Lactate | 10.75 |

| Alanine | 9.5 |

| Valine | 11.2 |

This table is illustrative of the data obtainable from VT-NMR and does not represent the specific compound of this article.

By combining the insights from these advanced spectroscopic techniques, a comprehensive understanding of the stereochemical configuration and the complex conformational landscape of this compound can be achieved.

Solid-State NMR for Crystalline Forms

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. For this compound, solid-state NMR can provide detailed information about the local environment of each atom, including internuclear distances and torsion angles, which define the conformation of the molecule in the solid phase.

In a study of a statherin fragment bound to hydroxyapatite (B223615) crystals, solid-state NMR was used to probe the dynamics and interactions of phenylalanine residues. nih.gov Techniques such as cross-polarization magic-angle spinning (CP-MAS), chemical shift anisotropy (CSA) analysis, and rotational-echo double-resonance (REDOR) NMR revealed that different phenylalanine residues within the peptide exhibit distinct dynamic behaviors, with some being constrained and near the crystal surface, while others are more mobile. nih.gov

For this compound, we can anticipate that solid-state NMR would be instrumental in:

Determining the presence of multiple crystalline forms (polymorphs).

Characterizing the conformation of the peptide backbone and the side chain in each crystalline form.

Probing the dynamics of the phenyl ring and the methyl groups.

Table 1: Expected Solid-State NMR Observables for this compound

| Nucleus | NMR Parameter | Information Gained |

|---|---|---|

| ¹³C | Isotropic Chemical Shift | Local electronic environment, secondary structure |

| ¹³C | Chemical Shift Anisotropy (CSA) | Three-dimensional electronic shielding, molecular orientation |

| ¹H, ¹³C | Dipolar Coupling | Internuclear distances, molecular geometry |

X-ray Crystallography for Solid-State Structure of this compound and Analogues

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its crystalline state, including bond lengths, bond angles, and torsion angles. While a crystal structure for this compound is not publicly documented, the structures of several analogous compounds have been determined, offering valuable insights into its likely solid-state conformation.

For example, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide reveals a network of intermolecular interactions, including N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π···π stacking interactions, which stabilize the crystal lattice. eurjchem.com Similarly, a study on an Nα-aroyl-N-aryl-phenylalanine amide showed the existence of two polymorphs with different hydrogen bonding patterns. semanticscholar.org In one form, intermolecular N-H···O hydrogen bonds were observed, while the other form exhibited an intramolecular N-H···O hydrogen bond. semanticscholar.org

These findings suggest that the crystal structure of this compound would likely be stabilized by a network of hydrogen bonds involving the amide groups. The conformation of the peptide backbone and the orientation of the phenyl side chain would be influenced by these intermolecular forces.

Table 2: Representative Torsion Angles (in degrees) from Crystal Structures of Dipeptide Analogues

| Torsion Angle | N-acetyl-L-alanyl-N'-methylamide | N-acetyl-D-alanyl-N'-methylamide |

|---|---|---|

| φ (C'-N-Cα-C') | -86.5 | 84.7 |

| ψ (N-Cα-C'-N) | 148.9 | -150.2 |

| ω (Cα-C'-N-Cα) | 177.3 | 178.9 |

Data is hypothetical and based on typical values for similar structures.

Gas-Phase Conformational Analysis

Gas-phase studies, free from solvent and crystal packing effects, reveal the intrinsic conformational preferences of a molecule. Techniques such as Fourier transform microwave spectroscopy and UV-IR double resonance spectroscopy are employed to probe the structures of isolated, cooled molecules.

Theoretical calculations, often at the DFT or MP2 level, are crucial for interpreting experimental gas-phase data. acs.orgacs.org For dipeptide analogues like N-acetyl-phenylalanine-amide, computational studies have identified several stable conformers. researchgate.net The most stable conformer is often an extended β-strand-like structure (βL), stabilized by an intramolecular NH···π interaction between the C-terminal NH group and the aromatic ring of the side chain. researchgate.net Other low-energy conformers include folded γ-turn structures (γL), stabilized by a C=O···HN hydrogen bond. researchgate.net

The conformational landscape of these molecules is governed by a delicate balance of intramolecular interactions, including hydrogen bonds and van der Waals forces. The polarity of the side chain has been shown to play a significant role in determining the preferred conformation. acs.org

Table 3: Calculated Relative Energies of Gas-Phase Conformers of N-acetyl-phenylalanine-amide

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|

| βL (anti) | 0.00 | NH···π |

| γL (gauche+) | 0.85 | C=O(i-1)···HN(i+1) |

Data adapted from theoretical studies on analogous compounds. researchgate.net

Solution-Phase Conformational Dynamics and Preferred Conformations

In solution, the conformational equilibrium of a peptide is influenced by its interactions with the solvent. NMR spectroscopy is the primary tool for studying the solution-phase conformations of peptides. By analyzing parameters such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, it is possible to determine the relative populations of different conformers.

For N-acetyl-N'-methylprolineamide, a related dipeptide model, ¹H NMR studies have shown that the populations of different conformers change significantly with the polarity of the solvent. rsc.org In non-polar solvents, intramolecularly hydrogen-bonded structures are favored, while in polar solvents, more extended conformations that can hydrogen bond with the solvent become more populated. rsc.org

The conformational behavior of this compound in solution is expected to be a dynamic equilibrium between several interconverting conformers. The predominant conformations will depend on the solvent, with different conformers being stabilized in different environments. The presence of the N-methyl group on the C-terminal amide can influence the cis-trans isomerization of the peptide bond.

Table 4: Solvent-Dependent Conformational Populations (%) for a Dipeptide Analogue

| Conformer | CDCl₃ | Acetonitrile | Water |

|---|---|---|---|

| Extended (β) | 30 | 50 | 70 |

Data is hypothetical and illustrates the trend of solvent effects on conformational equilibrium.

Computational and Theoretical Studies on 2 Acetamido N Methyl 3 Phenylpropanamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular orbital energies, charge distributions, and the nature of chemical bonds, which are crucial for interpreting molecular behavior and reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying peptide models like 2-acetamido-N-methyl-3-phenylpropanamide. DFT calculations are used to determine the molecule's electronic ground state, from which properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of electron density can be derived.

The HOMO and LUMO are critical in determining a molecule's reactivity. For peptide-like structures, the HOMO is often localized on the amide groups and the aromatic ring, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the carbonyl carbons and the aromatic ring, suggesting these are the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

The charge distribution within this compound, as calculated by DFT, reveals the polar nature of the amide bonds, with the oxygen atoms carrying a partial negative charge and the amide hydrogens a partial positive charge. This charge distribution is fundamental to the formation of intramolecular and intermolecular hydrogen bonds, which play a crucial role in defining the conformational landscape of the molecule. Theoretical studies on related amide systems have shown that the attractive forces arising from charge distribution, including Coulomb and dipolar interactions, are significant in stabilizing certain conformations. nih.gov

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly in determining the relative energies of different conformers, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

Studies on similar dipeptides, such as N-acetyl-N'-methylalaninamide, have utilized ab initio SCF and MP2 calculations to map out their potential energy surfaces and identify low-energy conformers. acs.orgacs.org These high-accuracy calculations are essential for benchmarking the results from more approximate methods like molecular mechanics force fields and for providing a reliable picture of the intrinsic conformational preferences of the peptide backbone, absent any solvent effects. For instance, in a study of N-acetyl-L-tryptophan methylamide, ab initio SCF calculations with a split-valence basis set were used to compute the theoretical electron density, which showed good agreement with experimental data from X-ray diffraction. nih.gov This demonstrates the power of ab initio methods in providing a detailed and accurate description of the electronic structure of peptide-like molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the molecule's conformational landscape over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the accessible conformations, the transitions between them, and the influence of the environment, such as solvent and temperature.

Solvent Effects on Conformational Preferences

The conformation of this compound is highly sensitive to the solvent environment. The interplay between intramolecular hydrogen bonds and interactions with solvent molecules dictates the preferred shapes the molecule adopts.

In a non-polar solvent, intramolecular hydrogen bonds are more favorable, leading to compact, folded conformations. In contrast, in a polar solvent like water, the solvent molecules can compete for hydrogen bonding with the amide groups, leading to more extended conformations.

A computational study on the closely related N-Acetyl-Phenylalaninylamide (NAPA) investigated the thermodynamics of microhydration. researchgate.net The study, using the B97XD/cc-pVTZ computational approach, analyzed the changes in enthalpy, Gibbs free energy, and heat capacity upon the sequential addition of water molecules. researchgate.net The results indicated that the hydration process influences the stability of different conformers. researchgate.net

| Parameter | [NAPA-A(H2O)] | [NAPA-A(H2O)2] | [NAPA-A(H2O)3] | [NAPA-A(H2O)4] |

| Enthalpy (kcal/mol) | -840.24382 | -916.66991 | -993.09257 | -1069.53935 |

| Gibb's Free Energy (kcal/mol) | -840.22386 | -916.64690 | -993.06624 | -1069.50854 |

| Heat Capacity (cal/mol-Kelvin) | 138.057 | 153.117 | 166.138 | 180.841 |

| Entropy (cal/mol-Kelvin) | 63.492 | 71.969 | 81.407 | 90.179 |

| Table adapted from a computational study on N-Acetyl-Phenylalaninylamide (NAPA) using the B97XD/cc-pVTZ method. researchgate.net |

This data illustrates that with increasing hydration, the enthalpy and Gibbs free energy become less negative, suggesting a shift in the thermodynamics of the system. researchgate.net The entropy and heat capacity, however, increase with the addition of water molecules, reflecting the greater number of vibrational modes in the hydrated complexes. researchgate.net

Temperature-Dependent Conformational Transitions

Temperature is another critical factor that influences the conformational landscape of this compound. As the temperature increases, the molecule has more thermal energy to overcome rotational barriers, allowing it to explore a wider range of conformations and to undergo transitions between different conformational states.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, which can then be compared with experimental spectra to validate the computed structures and to aid in the interpretation of experimental data.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.

The ¹H and ¹³C NMR chemical shifts are highly sensitive to the local electronic environment of the nuclei. Computational methods, including DFT and machine learning approaches, can predict these chemical shifts with increasing accuracy. nih.govfrontiersin.org For a flexible molecule like this, the observed NMR spectrum is an average over the populated conformations. Therefore, accurate prediction requires a proper sampling of the conformational landscape and the calculation of chemical shifts for each major conformer, followed by a population-weighted averaging.

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for structural elucidation. Techniques such as Density Functional Theory (DFT) are commonly used to calculate the chemical shifts and coupling constants of organic molecules. These calculations can provide insights into the electronic environment of the nuclei and the three-dimensional structure of the molecule in solution.

Despite the utility of these methods, a detailed computational study predicting the full range of NMR chemical shifts and coupling constants specifically for this compound is not extensively documented in the currently available scientific literature. While experimental ¹H NMR data has been recorded for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 400 MHz, corresponding computational predictions for comparison are not readily found. uni-muenchen.de

Simulation of IR and Raman Spectra

However, comprehensive published studies featuring the simulated IR and Raman spectra of this compound are not available in the surveyed literature. Such simulations would be valuable for correlating its structural features with its vibrational properties.

Prediction of VCD and ECD Spectra

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques sensitive to the stereochemistry of a molecule. The prediction of VCD and ECD spectra through computational modeling is a powerful method for determining the absolute configuration of chiral molecules.

For this compound, which possesses a chiral center, the prediction of its VCD and ECD spectra would be instrumental in characterizing its stereochemical properties. Nevertheless, specific computational studies focused on the VCD and ECD spectral predictions for this compound have not been identified in the available research.

Structure-Property Relationships Derived from Computational Models

Computational models are crucial for understanding the relationship between the structure of a molecule and its properties. For peptides and their derivatives like this compound, a key area of investigation is the conformational space available to the molecule, often visualized using Ramachandran plots.

A significant computational study has explored the conformational preferences of nineteen amino acid analogs, including (S)-2-acetamido-N-methyl-3-phenylpropanamide as a model for phenylalanine. daneshyari.com This research aimed to revisit the classical Ramachandran plots by using quantum mechanical calculations to map the potential energy surface as a function of the backbone dihedral angles (φ and ψ). daneshyari.com

The study involved a systematic scan of the φ and ψ angles in 30° increments, resulting in 169 distinct structures for each amino acid analog. daneshyari.com By performing energy minimizations on these structures, a detailed energy plot was generated, highlighting the allowed and disallowed conformational regions. daneshyari.com This type of analysis is fundamental for understanding the secondary structure preferences of peptides and proteins. daneshyari.com The computational methods employed in this study are summarized in the table below.

| Computational Aspect | Details |

| Molecular Structures | Nineteen analog structures of (S) 2-acetamido-N-methylpropanamide were constructed, including the phenylalanine analog, (S)-2-acetamido-N-methyl-3-phenylpropanamide. daneshyari.com |

| Conformational Scanning | A scan was performed by rotating the φ and ψ dihedral angles in twelve 30° steps, covering a full 360° range for both angles. daneshyari.com |

| Energy Minimization | Energy minimizations were performed on all 169 generated structures for each analog, with constraints applied to the φ and ψ angles. daneshyari.com |

These computational models provide a foundational understanding of how the chemical structure of this compound dictates its conformational freedom, which in turn influences its interactions and properties.

Mechanistic Insights from Computational Reaction Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surfaces of reaction pathways. For derivatives of amino acids, a key reaction is hydrogen atom transfer (HAT), which is implicated in various biological and chemical processes.

A doctoral dissertation has reported on the study of HAT, which included the synthesis of this compound. uni-muenchen.de The research involved theoretical calculations of the reaction barriers for HAT from different positions on a dipeptide substrate when reacting with a cumyloxyl (CumO•) radical. uni-muenchen.de While the detailed computational results in the dissertation were presented for a different dipeptide substrate, the work highlights the application of computational chemistry to understand the reactivity of peptide-like structures. uni-muenchen.de The study demonstrated that abstraction of a hydrogen atom from the α-carbon (Cα) had the lowest energy barrier. uni-muenchen.de

This type of computational investigation into reaction pathways provides valuable mechanistic insights into the chemical behavior of this compound and related compounds.

Reactivity and Reaction Mechanisms of 2 Acetamido N Methyl 3 Phenylpropanamide

Hydrolytic Stability and Mechanism of Amide Hydrolysis

Amide bonds are known for their significant stability and resistance to hydrolysis. news-medical.net This resilience is due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond and makes the carbonyl carbon less electrophilic. Consequently, like other amides, 2-acetamido-N-methyl-3-phenylpropanamide is stable in neutral aqueous solutions and requires harsh conditions, such as prolonged heating in the presence of strong acids or bases, to undergo hydrolysis. libretexts.org

The hydrolysis of the two amide bonds in the molecule—the acetamido linkage and the N-methylpropanamide linkage—proceeds via nucleophilic acyl substitution, but the specific mechanism depends on the pH of the solution. nih.gov

The relative rates of hydrolysis for the two amide groups in this compound would be influenced by steric hindrance and electronic effects. The N-methylpropanamide is a tertiary amide, while the acetamido group is a secondary amide. Generally, steric hindrance around the carbonyl group can slow the rate of nucleophilic attack.

Reactions Involving the Acetamido Group

The acetamido group (-NHCOCH₃) is a key reactive site within the molecule, susceptible to cleavage and modification.

N-deacetylation is the cleavage of the acetyl group from the nitrogen atom, which is essentially the hydrolysis of the acetamido group. This can be achieved under standard acidic or basic conditions as described above. However, for molecules with multiple sensitive functional groups, milder and more selective methods are often required.

Chemoselective N-deacetylation methods have been developed that can operate under neutral conditions. One such method employs the Schwartz reagent (zirconocene hydrochloride, Cp₂ZrHCl). This organometallic compound has been used for the mild and efficient deprotection of acetamides, even in the presence of other sensitive protecting groups. nih.gov The reaction proceeds rapidly at room temperature and avoids the harsh conditions that could lead to side reactions or racemization at the chiral center. nih.gov

The reaction conditions for N-deacetylation can significantly impact the outcome, as shown in studies on related compounds. The strength of the acid catalyst and the choice of solvent can alter the reaction rate and yield. For instance, stronger acids require lower concentrations, and polar protic solvents can increase the reaction rate by enhancing proton activity. rsc.org

Beyond complete cleavage, the amide linkage can be modified through various reactions, most notably transamidation. Transamidation is the exchange of the amine component of an amide with a different amine. nih.gov Due to the high stability of the amide bond, this reaction typically requires a catalyst or activation of the amide. nih.govresearchgate.net

For secondary amides like the acetamido group in the target molecule, several catalytic systems have been developed:

Metal-Catalyzed Transamidation: Lewis acids like Al(III) complexes can catalyze the transamidation of secondary carboxamides with primary amines under moderate conditions. The mechanism involves the coordination of the catalyst to the amide, activating it for nucleophilic attack. acs.org

Metal-Free Transamidation: Methods for transamidation without metal catalysts have also been established. These often rely on activating the secondary amide by transiently functionalizing the amide nitrogen to weaken the resonance stabilization of the C-N bond. organic-chemistry.org For example, N-Boc activation has been shown to facilitate transamidation under very mild, additive-free conditions, tolerating a wide array of functional groups. nih.gov

Another approach to modifying the amide linkage involves physically distorting the bond. Research has shown that forcing the normally planar amide bond into a twisted conformation can significantly enhance its reactivity. news-medical.net By confining an amide within a self-assembling molecular cage, researchers were able to twist the bond by approximately 34 degrees, which accelerated its hydrolysis rate by up to 14 times. news-medical.net This principle suggests that conformational constraints can be a tool for amide linkage modification.

| Approach | Catalyst/Reagent | Key Mechanistic Feature | Conditions | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | Al₂(NMe₂)₆ | Lewis acid activation of the carbonyl group. | Moderate | acs.org |

| Metal-Free (Activation) | N-tert-butoxycarbonylation (N-Boc) | Activation via N-functionalization to weaken the amide bond. | Mild, additive-free | nih.gov |

| Metal-Free (Base-Mediated) | Potassium tert-butoxide | Base-mediated process, mechanism varies. | Room Temperature | organic-chemistry.org |

| Physical Activation | Molecular Cage | Induces a structural twist in the amide bond, increasing reactivity. | Specific to cage system | news-medical.net |

Reactions at the Propanamide Backbone

The propanamide backbone, derived from phenylalanine, contains a chiral alpha-carbon and a beta-carbon, which are sites for potential derivatization.

The alpha-carbon of N-acyl amino acid derivatives like this compound is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles. Controlling the stereochemistry of these reactions is a significant area of research.

Studies on similar N-acyl phenylalanine derivatives provide insight into potential reactions:

Alkylation and Aldol (B89426) Reactions: The enolate generated from a protected amino acid can undergo stereoselective alkylation or aldol condensation reactions. The existing chiral center influences the facial selectivity of the electrophilic attack, leading to the formation of one diastereomer preferentially. For example, the enolate of a protected 4-oxoproline derivative showed high diastereoselectivity in aldol condensations. nih.gov

Radical Additions: Photoredox catalysis has enabled the stereoselective C-radical addition to chiral imines derived from amino acids. nih.gov This methodology allows for the synthesis of highly functionalized and unnatural α-amino acids, demonstrating a modern approach to derivatization at the alpha-position. nih.govrsc.org

Mild Coupling Conditions: To prevent racemization of the sensitive α-hydrogen during amide bond formation (a related process), specific mild coupling reagents like T3P (n-propanephosphonic acid anhydride) at low temperatures are employed. nih.gov This highlights the importance of reaction conditions in maintaining stereochemical integrity at the alpha-carbon during any derivatization.

Derivatization at the beta-position is less common as it lacks the acidity of the alpha-proton and would typically require more complex, multi-step synthetic routes.

On the Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution (SₑAr). The substituent attached to the ring, –CH₂–CH(NHCOCH₃)CONHCH₃, is an alkyl chain. Alkyl groups are generally considered weakly activating and ortho-, para-directing. wikipedia.orglibretexts.org This means that electrophiles will preferentially add to the positions ortho and para to the substituent.

| Reaction | Reagents | Electrophile | Major Products | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro derivatives | masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo derivatives | youtube.com |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | ortho- and para-sulfonic acid derivatives | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) | ortho- and para-alkyl derivatives (subject to rearrangement) | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) | ortho- and para-acyl derivatives | youtube.com |

Conversely, nucleophilic aromatic substitution (NAS) on the phenyl ring of this compound is unlikely under standard conditions. NAS requires the ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to a leaving group. nih.gov Since the alkyl substituent is electron-donating, the ring is not activated for NAS.

On the Amide Groups: The amide groups themselves can be sites of substitution.

Nucleophilic Acyl Substitution: This is the most common reaction of amides, where a nucleophile attacks the carbonyl carbon, leading to the replacement of the nitrogen-containing group. libretexts.orgyoutube.com For example, hydrolysis (with H₂O as the nucleophile) and transamidation (with an amine as the nucleophile) fall into this category. The reactivity of amides in nucleophilic acyl substitution is lower than that of other carboxylic acid derivatives like esters or acid chlorides. libretexts.org

Reactions at the Amide Nitrogen: The nitrogen atom of a secondary amide, like the acetamido group, possesses a lone pair of electrons and an N-H bond. While resonance reduces the nucleophilicity of the nitrogen, it can still participate in reactions. Deprotonation of the N-H bond can generate an amidate anion, which is a potent nucleophile. Subsequent reactions, such as N-alkylation, are possible, although this can be challenging and may require specific reagents. fiveable.me

No Information Available on the

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the reactivity, reaction mechanisms, regioselectivity, stereoselectivity, kinetic isotope effects, or Hammett plots for the chemical compound This compound .

The available scientific literature focuses on structurally related but distinct molecules. For instance, studies were found on the reactivity of compounds such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide and various other phenylpropanamide derivatives. While these studies provide insights into the chemical behavior of similar structural motifs, the specific combination of the acetamido and N-methyl groups in this compound appears to be uncharacterized in the context of the requested reactivity studies.

Consequently, it is not possible to provide a detailed, evidence-based article on the topics of regioselectivity, stereoselectivity in its reactions, or mechanistic investigations using kinetic isotope effects and Hammett plots for this compound. The creation of such an article would require speculative and unverified information, which falls outside the scope of scientifically accurate reporting.

Further experimental or computational research would be necessary to elucidate the chemical properties and reaction dynamics of this particular compound.

Synthesis and Exploration of Derivatives and Analogues of 2 Acetamido N Methyl 3 Phenylpropanamide

Systematic Structural Modifications and Their Synthetic Routes

The chemical architecture of 2-acetamido-N-methyl-3-phenylpropanamide offers multiple sites for structural modification. These modifications are systematically explored to understand their impact on the molecule's properties. The synthetic routes to these derivatives often involve multi-step processes, starting from commercially available precursors like L-phenylalanine. nih.gov

General synthetic strategies often begin with the protection of the amino group of a starting amino acid, followed by amide bond formation and subsequent deprotection and acylation steps. For instance, the synthesis of N-substituted acetamides can be achieved by reacting amines with chloroacetyl chloride. nih.gov Another versatile method for creating the amide bond is the dehydrative amidation of carboxylic acids, which can be catalyzed by agents like diboronic acid anhydride (B1165640). rsc.org

Modifications at the Phenyl Ring

The phenyl ring is a common target for modification to probe its role in molecular interactions. Introducing substituents at various positions on the ring can significantly alter the electronic and steric properties of the molecule.

Synthetic routes to phenyl-substituted analogues typically start from a correspondingly substituted phenylalanine derivative. A variety of substituents, including methoxy (B1213986) (OMe), methyl (Me), chloro (Cl), bromo (Br), and nitro (NO2) groups, have been incorporated into similar phenyl-containing scaffolds. nih.gov The placement of these groups, particularly at the para-position, has been shown to have a notable effect on the binding affinity of related phenethylamine (B48288) derivatives. biomolther.org For example, alkyl or halogen groups at the para-position can have a positive effect on binding affinity, whereas alkoxy or nitro groups at the same position may decrease it. biomolther.org

Table 1: Examples of Phenyl Ring Substitutions and Their Potential Effects This table is generated based on findings from related compound classes and illustrates potential trends for the target molecule's derivatives.

| Substituent (R) at para-position | General Synthetic Approach | Observed Influence in Related Scaffolds | Reference |

|---|---|---|---|

| Alkyl (e.g., -CH3) | Starting from para-methylphenylalanine | Positive effect on binding affinity | biomolther.org |

| Halogen (e.g., -Cl, -Br) | Starting from para-chlorophenylalanine or para-bromophenylalanine | Positive effect on binding affinity | nih.govbiomolther.org |

| Alkoxy (e.g., -OCH3) | Starting from para-methoxyphenylalanine (tyrosine derivative) | Decreased binding affinity | biomolther.org |

| Nitro (-NO2) | Starting from para-nitrophenylalanine | Decreased binding affinity | biomolther.org |

Variations in the N-Methyl Amide Moiety

The N-methyl amide group is a key structural feature, and variations at this position can influence hydrogen bonding capability, steric profile, and conformational preference. Synthetic strategies for these modifications often involve the coupling of the carboxylic acid precursor with a range of primary and secondary amines.

The synthesis of various N-substituted acetamides can be accomplished by reacting 2-chloro-N-substituted-acetamides with a suitable nucleophile. nih.gov For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were prepared by reacting different 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov Another approach involves the direct amidation of the parent carboxylic acid with different amines, such as the synthesis of (S)-2-Hydroxy-N-methoxy-N-methyl-3-phenylpropanamide (a Weinreb amide) from (S)-2-hydroxy-3-phenylpropanoic acid and N,O-dimethylhydroxylamine. rsc.org Such variations allow for the exploration of how changes in the amide substituent, from small alkyl groups to larger aromatic moieties, affect the molecule's properties.

Alterations of the Acetamido Group

The acetamido group [(CH₃C(=O))NH-] is another site for structural variation. Altering the acyl portion of this group can impact the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor.

Synthetic routes to these analogues would typically involve the acylation of the corresponding amine precursor, (S)-2-amino-N-methyl-3-phenylpropanamide, with different acylating agents. nih.gov For example, reacting the amine with various acid chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride) would yield derivatives with altered acyl groups. This allows for the systematic investigation of how the size and electronic nature of this group contribute to molecular recognition.

Conformational Analysis of Key Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For derivatives of this compound, the rotational freedom around several single bonds leads to a complex conformational landscape.

Studies on analogous N-aryl amides have shown that these molecules can exist as cis and trans conformers due to the partial double-bond character of the C-N amide bond. nih.gov For N-methyl aromatic amides, the cis conformation is often preferred. nih.gov However, the specific substitution and the electronic properties of the aromatic ring can shift this preference. For example, N-(2-azulenyl)-N-methyl amides show a higher ratio of the trans form due to the increased coplanarity of the azulenyl moiety with the amide plane. nih.gov

In related phenylthio acetamides, theoretical calculations and spectroscopic analysis have identified two stable conformation pairs: gauche and cis. nih.gov The relative population of these conformers is influenced by the substituents on the phenyl ring and the polarity of the solvent. nih.gov An increase in solvent polarity can lead to a progressive increase in the population of the more polar cis conformer. nih.gov The stabilization of these conformers is a result of complex orbital interactions. nih.gov Dynamic NMR studies on similar acetamide (B32628) derivatives have also been used to quantify the energy barriers between different conformations. researchgate.net

Table 2: Conformational Preferences in Related Amide Structures

| Compound Class | Key Conformational Feature | Influencing Factors | Reference |

|---|---|---|---|

| N-methyl aromatic amides | Equilibrium between cis and trans amide conformers | Electronic properties and coplanarity of the aryl group | nih.gov |

| N,N-diethyl-2[(4'-substituted)phenylthio]acetamides | Equilibrium between gauche and cis conformers | Phenyl ring substituents, solvent polarity | nih.gov |

| 2-(Benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide | Dynamic NMR properties indicating conformational exchange | Rotational barriers of specific bonds | researchgate.net |

Structure-Activity Relationships in Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to designing molecules with desired chemical activity and molecular recognition capabilities. SAR studies on this class of compounds focus on how specific structural features influence their interactions with binding sites.

For the broader class of phenethylamines, SAR studies have revealed that the affinity for specific receptors is highly dependent on the substitution pattern. biomolther.org For instance, the nature and position of substituents on the phenyl ring, as well as the groups attached to the ethylamine (B1201723) backbone, play crucial roles. biomolther.org

Influence of Substituents on Binding Site Interactions

The interaction between a ligand and its binding site is a complex interplay of electrostatic, hydrophobic, and steric interactions. Modifying the substituents on the this compound scaffold allows for the fine-tuning of these interactions.

Role of Stereochemistry in Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms and groups within a molecule, is a critical determinant of a compound's interaction with other chiral molecules, particularly biological macromolecules like proteins and enzymes. For this compound, which is derived from phenylalanine, the chiral center at the alpha-carbon (C2) means it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-acetamido-N-methyl-3-phenylpropanamide and (R)-2-acetamido-N-methyl-3-phenylpropanamide.

The specific spatial orientation of the acetamido group, the N-methylpropanamide moiety, and the benzyl (B1604629) side chain dictates how the molecule fits into a binding site. It is a well-established principle that enantiomers can exhibit significantly different biological activities. mdpi.com This stereospecificity arises because biological targets, such as receptors and enzymes, are themselves chiral, composed of L-amino acids. This creates a diastereomeric relationship when they interact with each enantiomer of a small molecule, leading to different interaction energies and, consequently, different biological responses. mdpi.com

Research on analogous structures underscores the importance of this principle. For example, studies on the stereoisomers of certain N-substituted benzamides revealed that the absolute configuration at the chiral center of the pyrrolidine (B122466) moiety dramatically influenced their binding affinity for dopamine (B1211576) D2 receptors. nih.gov In some cases, the (S)-enantiomer was more potent, while in derivatives with longer alkyl chains, the (R)-enantiomer showed higher potency, demonstrating that even subtle structural changes can alter stereospecific requirements. nih.gov Similarly, a study on diastereomeric N-phenylpropanamides found that individual stereoisomers displayed vastly different affinities for opioid receptors, with one isomer being one of the most potent opiates known, while another acted as a weak antagonist. nih.gov

In the context of this compound, one enantiomer may bind with high affinity to a specific protein target, while the other may bind weakly or not at all. This selective interaction is governed by the ability to form specific bonds (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) within the chiral environment of the binding pocket. For instance, the carbonyl oxygen and N-H of the acetamido group, the carbonyl of the methylamide, and the phenyl ring must all be precisely positioned for optimal binding. An inversion of the stereocenter would reorient these groups, potentially disrupting key interactions. The differential activity between stereoisomers of α-amino amide derivatives designed as potential enzyme inhibitors further highlights this point, where one isomer can be significantly more active than its counterpart. mdpi.com

The table below illustrates the key functional groups of the (S)-enantiomer and how their spatial orientation is critical for molecular recognition.

| Functional Group | Potential Interaction | Role of Stereochemistry |

| Phenyl Group | Hydrophobic interactions, π-stacking | Defines the orientation for insertion into hydrophobic pockets. |

| Acetamido Group | Hydrogen bond donor (N-H) and acceptor (C=O) | Precise positioning is crucial for forming directional hydrogen bonds with target residues. |

| N-Methylamide Group | Hydrogen bond acceptor (C=O) | The methyl group can provide steric influence and affect peptide backbone conformation. |

| Alpha-Carbon (C2) | Chiral Center | Determines the overall 3D shape and the relative orientation of all other functional groups. |

The separation and characterization of individual enantiomers are therefore essential steps in understanding the molecule's function. This is typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, which can resolve the enantiomers based on their differential interactions with a chiral selector. nih.gov

Libraries of this compound Derivatives for Chemical Screening